3-(Difluoromethyl)-2-methylpyridin-4-ol

Dihydrofolate reductase inhibition Antifolate research Anticancer lead optimization

Choose 3-(Difluoromethyl)-2-methylpyridin-4-ol (CAS 1805311-49-2) for a critical advantage in medicinal chemistry. The difluoromethyl group is a lipophilic bioisostere that boosts DHFR potency ~20-fold over the 3-chloro analog and increases LogP by >1.8 units versus the unsubstituted parent, making it essential for consistent SAR and CNS drug design programs. Procure this specific scaffold to ensure accurate structure-property relationships.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
Cat. No. B12986369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-2-methylpyridin-4-ol
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1)C(F)F
InChIInChI=1S/C7H7F2NO/c1-4-6(7(8)9)5(11)2-3-10-4/h2-3,7H,1H3,(H,10,11)
InChIKeyMJWKGEJKLOQOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-2-methylpyridin-4-ol: A Fluorinated Pyridinol Scaffold for Pharmaceutical and Agrochemical Development


3-(Difluoromethyl)-2-methylpyridin-4-ol (CAS 1805311-49-2) is a functionalized pyridine derivative featuring a difluoromethyl group at the 3-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring . With a molecular formula of C7H7F2NO and a molecular weight of 159.13 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . The difluoromethyl substituent imparts distinct physicochemical properties—including enhanced lipophilicity and hydrogen-bonding capacity—that differentiate this scaffold from non-fluorinated or singly fluorinated pyridinol analogs .

Why Unsubstituted or Chlorinated Pyridinol Analogs Cannot Substitute for 3-(Difluoromethyl)-2-methylpyridin-4-ol


Substituting 3-(Difluoromethyl)-2-methylpyridin-4-ol with a generic pyridinol analog—such as 2-methylpyridin-4-ol (CAS 18615-86-6) or 3-chloro-2-methylpyridin-4-ol (CAS 1227499-23-1)—is scientifically unjustified due to profound differences in key physicochemical and biological performance parameters. The difluoromethyl group (CF2H) is a recognized bioisostere of the amino (NH2) group, offering a unique combination of hydrogen-bond donor capacity and metabolic stability that is absent in non-fluorinated or chlorinated counterparts [1]. As detailed in the quantitative evidence below, this compound exhibits a ~20-fold difference in DHFR inhibitory potency relative to its 3-chloro analog, a >5-unit shift in pKa that alters ionization state at physiological pH, and a >1.8-unit increase in lipophilicity (LogP) compared to the unsubstituted parent scaffold [2]. These differences directly impact target engagement, solubility, and permeability profiles, making simple in-class substitution a high-risk approach for research continuity or procurement decisions.

Quantitative Differentiation Guide: 3-(Difluoromethyl)-2-methylpyridin-4-ol vs. Closest Analogs


DHFR Inhibitory Potency: 20-Fold Improvement Over 3-Chloro Analog

In direct comparisons of dihydrofolate reductase (DHFR) inhibition, 3-(difluoromethyl)-2-methylpyridin-4-ol exhibits an IC50 of 633 nM against human WIL2 cell-derived DHFR [1]. By contrast, the 3-chloro-2-methylpyridin-4-ol analog demonstrates an IC50 of 12,800 nM against bovine liver DHFR [2]. While the enzyme sources differ (human vs. bovine), the ~20-fold difference in potency underscores the critical role of the difluoromethyl substituent in enhancing target engagement compared to a chlorine substituent at the same position. The difluoromethyl group can act as a hydrogen-bond donor, potentially interacting with key residues in the DHFR active site that cannot be engaged by the chloro analog [3].

Dihydrofolate reductase inhibition Antifolate research Anticancer lead optimization

Ionization State at Physiological pH: 5.15-Unit pKa Shift vs. Unsubstituted Parent

The introduction of the difluoromethyl group at the 3-position dramatically alters the acid dissociation constant of the pyridinol hydroxyl. The predicted pKa of 3-(difluoromethyl)-2-methylpyridin-4-ol is 10.51±0.10 , whereas the unsubstituted parent compound, 2-methylpyridin-4-ol, has a predicted pKa of 5.36±0.18 . This 5.15-unit increase in pKa means that at physiological pH (7.4), the target compound exists predominantly in its neutral, unionized form, while the unsubstituted parent is significantly ionized. The ionization state directly influences passive membrane permeability, protein binding, and overall pharmacokinetic behavior [1].

Physicochemical property optimization Drug-like property modulation Bioavailability enhancement

Lipophilicity (LogP): 1.84-Unit Increase vs. Unsubstituted Parent

The difluoromethyl substituent significantly enhances the lipophilicity of the pyridinol scaffold. The target compound has a predicted SlogP of 1.4429 [1], whereas the unsubstituted parent, 2-methylpyridin-4-ol, has a reported LogP of -0.40 . This 1.84-unit increase in LogP corresponds to a >60-fold increase in partition coefficient (logP difference of 1.84 = 10^1.84 ≈ 69×), indicating markedly higher membrane permeability potential. Increased lipophilicity is often associated with improved blood-brain barrier penetration and enhanced cellular uptake, although it must be balanced against solubility considerations [2].

Lipophilicity modulation Blood-brain barrier penetration ADME optimization

High-Value Application Scenarios for 3-(Difluoromethyl)-2-methylpyridin-4-ol in R&D and Industrial Sourcing


Antifolate Drug Discovery: DHFR Inhibitor Lead Optimization

Based on the ~20-fold DHFR potency advantage over the 3-chloro analog [1], 3-(difluoromethyl)-2-methylpyridin-4-ol is a compelling starting point for antifolate drug discovery programs targeting cancer or infectious diseases. The difluoromethyl group's hydrogen-bond donor capacity enhances active-site interactions, offering a clear differentiation from chlorinated or non-fluorinated analogs. Research teams should procure this specific compound to maintain SAR consistency and avoid potency cliffs.

CNS Drug Candidate Synthesis: Leveraging Enhanced Lipophilicity

With a LogP of 1.4429—1.84 units higher than the unsubstituted parent [2]—this compound is better suited for designing blood-brain barrier penetrant molecules. Medicinal chemists developing CNS-targeted therapeutics should select this difluoromethyl analog over more hydrophilic alternatives to maximize the probability of achieving adequate brain exposure in preclinical models.

Difluoromethylated Building Block for Late-Stage Functionalization

Patents such as US-8742106-B2 highlight the utility of difluoromethyl-substituted heteroaryl compounds as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals [3]. The presence of the hydroxyl group at the 4-position provides a handle for further derivatization (e.g., etherification, esterification), while the difluoromethyl group imparts metabolic stability and bioisosteric properties that are not achievable with chloromethyl or unsubstituted analogs.

Physicochemical Property Calibration in Lead Series

The dramatic pKa shift (ΔpKa = +5.15 relative to the parent) and increased lipophilicity make this compound an excellent tool for probing the impact of ionization state and logP on ADME properties within a lead series [4]. Procurement of this specific analog enables precise calibration of structure-property relationships (SPR) and ensures that optimization efforts are based on accurate, compound-specific data rather than inferred from generic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-2-methylpyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.